Cloruro de 5-ciclopropilisoxazol-3-carbonilo

Descripción general

Descripción

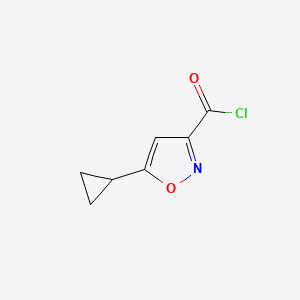

5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is primarily used in research and development within the fields of chemistry and biology . This compound is known for its role in the synthesis of various heterocyclic compounds, which are of significant interest due to their diverse biological activities .

Aplicaciones Científicas De Investigación

5-Cyclopropylisoxazole-3-carbonyl chloride is widely used in scientific research due to its versatility in synthesizing heterocyclic compounds . Its applications include:

Mecanismo De Acción

Target of Action

The primary target of 5-Cyclopropylisoxazole-3-carbonyl chloride is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme that plays a crucial role in the biosynthesis of carotenoids .

Mode of Action

5-Cyclopropylisoxazole-3-carbonyl chloride interacts with its target, HPPD, and inhibits its function . This inhibition results in the disruption of carotenoid biosynthesis

Biochemical Pathways

The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are essential for the protection of chlorophyll from photo-oxidative damage. Therefore, the inhibition of carotenoid biosynthesis can lead to bleaching symptoms in plants .

Pharmacokinetics

The compound’s molecular weight of 17158 suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 5-Cyclopropylisoxazole-3-carbonyl chloride is the inhibition of carotenoid biosynthesis, leading to bleaching symptoms in plants . This makes the compound potentially useful as a herbicide .

Análisis Bioquímico

Biochemical Properties

5-Cyclopropylisoxazole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of selective S1P3 receptor allosteric agonists . The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter the activity of the target biomolecule.

Cellular Effects

The effects of 5-Cyclopropylisoxazole-3-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, 5-Cyclopropylisoxazole-3-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, forming stable complexes that can either inhibit or enhance enzymatic activity . This binding can also lead to changes in gene expression by affecting the activity of transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Cyclopropylisoxazole-3-carbonyl chloride over time are critical factors in its use in laboratory settings. The compound is generally stable under refrigerated conditions but can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Cyclopropylisoxazole-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

5-Cyclopropylisoxazole-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the synthesis and degradation of various biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Cyclopropylisoxazole-3-carbonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 5-Cyclopropylisoxazole-3-carbonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions .

Industrial Production Methods

Industrial production of 5-Cyclopropylisoxazole-3-carbonyl chloride often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted isoxazoles.

Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite . The reactions are typically carried out under moderate heating conditions to achieve high yields .

Major Products

The major products formed from these reactions are various substituted isoxazoles, which have significant applications in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

5-Cyclopropylisoxazole-3-carboxylic acid: Similar in structure but differs in its functional group, which affects its reactivity and applications.

3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core but have different substituents, leading to varied biological activities.

Uniqueness

5-Cyclopropylisoxazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form a wide range of substituted isoxazoles under mild conditions . This makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5-Cyclopropylisoxazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

5-Cyclopropylisoxazole-3-carbonyl chloride is characterized by its isoxazole ring structure, which contributes to its biological activity. The presence of the cyclopropyl group enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 182.61 g/mol |

| CAS Number | 53064-58-7 |

| Appearance | White to off-white crystalline solid |

The biological activity of 5-cyclopropylisoxazole-3-carbonyl chloride primarily involves its interaction with specific receptors and enzymes. Research indicates that it acts as an agonist for the sphingosine-1-phosphate receptor subtype S1P3, which plays a crucial role in various physiological processes including immune response and vascular integrity .

Key Findings:

- Potency : The compound demonstrates significant potency at the S1P3 receptor, being approximately four-fold more active than some related compounds .

- Selectivity : It exhibits high selectivity against other S1P receptor subtypes (S1P1, S1P2, etc.), suggesting a targeted therapeutic profile which minimizes off-target effects .

In Vitro Studies

In vitro studies have shown that 5-cyclopropylisoxazole-3-carbonyl chloride can influence cellular pathways associated with inflammation and immune modulation. For instance, it has been observed to modulate the migration of lymphocytes, which is critical in inflammatory responses.

Case Studies

- S1P Receptor Agonism : A study demonstrated that 5-cyclopropylisoxazole-3-carbonyl chloride significantly enhanced the activation of S1P3 receptors in human cell lines, leading to increased cellular migration and survival under stress conditions .

- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration, where it was found to reduce apoptosis in neuronal cells exposed to toxic agents .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial for its potential therapeutic use. Preliminary toxicity studies indicate a moderate safety profile; however, further detailed toxicological evaluations are necessary to ascertain its suitability for clinical applications.

Propiedades

IUPAC Name |

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZKRXYZLOYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649353 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-58-7 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.